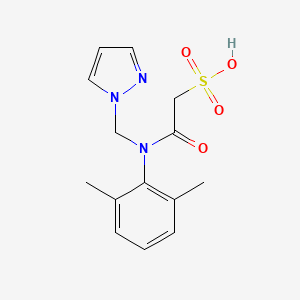

metazachlor ESA

描述

Metazachlor ESA is a transformation product of the herbicide metazachlor, which belongs to the chloroacetamide class of chemicals. Metazachlor is widely used in agriculture to control annual grasses and broadleaf weeds. This compound, or metazachlor ethanesulfonic acid, is formed through the degradation of metazachlor in the environment .

作用机制

Target of Action

Metazachlor ESA targets bacterial cells, particularly the plant pathogenic bacteria Agrobacterium tumefaciens T-37 . It disrupts the cell membrane, leading to ion leakage .

Mode of Action

The antibacterial activity of this compound is achieved by damaging the cell membrane of the bacteria . This damage leads to the leakage of ions, disrupting the normal functioning of the cell . Additionally, this compound can cause the destruction of cellular proteins .

Biochemical Pathways

This compound affects the biochemical pathways related to cell membrane integrity and protein synthesis . The disruption of these pathways leads to the death of the bacterial cells .

Pharmacokinetics

It’s known that metazachlor, the parent compound, has a half-life in soils of 5–30 days . It degrades to form this compound among other products .

Result of Action

The result of this compound’s action is the death of the targeted bacterial cells . This is due to the disruption of the cell membrane and the destruction of cellular proteins .

Action Environment

Environmental factors can influence the action of this compound. For instance, in an agricultural retention pond, high concentration pulses of this compound were observed during transient flow conditions . Rainfall events during the application period can cause high discharge of the parent compound and lower release of this compound . Later rainfall events lead to high displacement of this compound .

准备方法

Synthetic Routes and Reaction Conditions

Metazachlor ESA is not synthesized directly but is formed as a degradation product of metazachlor. The degradation process involves the replacement of the chlorine atom in metazachlor with a sulfonic acid group. This transformation occurs through a series of reactions, including oxidation and hydrolysis .

Industrial Production Methods

Industrial production of metazachlor involves the synthesis of the parent compound, metazachlor, which is then applied to agricultural fields. The degradation of metazachlor in the environment leads to the formation of this compound. The industrial production of metazachlor itself involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride, followed by further chemical modifications .

化学反应分析

Types of Reactions

Metazachlor ESA undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form other degradation products.

Hydrolysis: The compound can undergo hydrolysis, leading to the breakdown of its chemical structure.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents and water for hydrolysis. The conditions for these reactions typically involve ambient temperatures and the presence of catalysts or enzymes that facilitate the degradation process .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and hydrolyzed derivatives. These products are often more polar and less toxic than the parent compound .

科学研究应用

Metazachlor ESA has several scientific research applications, including:

相似化合物的比较

Similar Compounds

Uniqueness

Metazachlor ESA is unique in its specific formation pathway and its role as a marker for studying the environmental fate of metazachlor. Its chemical structure, which includes a sulfonic acid group, distinguishes it from other degradation products .

生物活性

Metazachlor ESA (N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)aminocarbonylmethylsulfonic acid) is a significant metabolite of the herbicide metazachlor, commonly used in agriculture. Understanding its biological activity is crucial for assessing environmental impacts, particularly on aquatic ecosystems. This article synthesizes current research findings on the biological effects of this compound, focusing on its toxicity, ecological implications, and biochemical interactions.

Overview of Metazachlor and Its Metabolites

Metazachlor is a chloroacetamide herbicide that degrades into various metabolites, including this compound and metazachlor OA (oxanilic acid). These metabolites are often more persistent and can have different biological effects compared to their parent compound. Research indicates that this compound can significantly affect non-target organisms, particularly aquatic species.

Aquatic Organisms

Studies have shown that this compound exhibits notable toxicity to various aquatic organisms. For instance:

- Crayfish (Procambarus virginalis) : Exposure to this compound resulted in significant mortality and growth inhibition. In a controlled study, cumulative mortality rates were recorded at 42.5% and 50% for different concentrations of metazachlor and its metabolites, compared to a control mortality rate of only 9.5% .

- Fish Species : The 96-hour lethal concentration (LC50) values for metazachlor have been determined as follows:

Biochemical Impact

This compound has been linked to oxidative stress in exposed organisms. Key findings include:

- Antioxidant Enzyme Activity : Significant reductions in the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione S-transferase (GST), and glutathione reductase (GR) were observed in crayfish exposed to this compound compared to controls .

- Morphological Anomalies : The exposure led to gill anomalies in crayfish, including wall thinning and structural disintegration, indicating severe physiological stress .

Environmental Concentrations and Persistence

Research has documented the environmental concentrations of this compound in water bodies:

- In a study monitoring pesticide levels, mean concentrations of this compound were found to be approximately 0.179 µg/L , with maximum levels reaching up to 2.8 µg/L . These concentrations are significant when considering the potential for bioaccumulation and chronic exposure effects on aquatic life.

Case Study 1: Crayfish Developmental Impact

In a controlled laboratory setting, juvenile crayfish were subjected to varying concentrations of metazachlor and its metabolites over a period of time. The results indicated:

- Delayed Ontogeny : Significant delays in developmental stages were noted, with only 14% of individuals reaching advanced stages compared to 73% in the control group .

- Growth Inhibition : Weight measurements indicated a growth inhibition of up to 26.65% in some exposed groups relative to controls .

Case Study 2: Impact on Algae

This compound also affects algal species, which are critical components of aquatic ecosystems:

- Sensitivity of Green Algae : The green alga Pseudokirchneriella subcapitata demonstrated high sensitivity with an effective concentration for growth inhibition (EC50) at 0.031 mg/L . This suggests that even low concentrations of this compound can disrupt primary production in aquatic environments.

Summary Table of Biological Effects

| Organism | LC50/EC50 Value | Observed Effects |

|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | 4.0 mg/L | Acute toxicity |

| Bluegill Sunfish (Lepomis macrochirus) | 15.0 mg/L | Acute toxicity |

| Crayfish (Procambarus virginalis) | N/A | Mortality rates up to 50%, delayed ontogeny |

| Green Alga (Pseudokirchneriella subcapitata) | 0.031 mg/L | Growth inhibition |

属性

IUPAC Name |

2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-11-5-3-6-12(2)14(11)17(10-16-8-4-7-15-16)13(18)9-22(19,20)21/h3-8H,9-10H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVCSECPEVHQOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891454 | |

| Record name | Metazachlor ESA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172960-62-2 | |

| Record name | Metazachlor ESA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。